N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Physicochemical Properties ADME Prediction

This specific 4-chlorophenyl-thiazolyl benzamide (LogP 4.4, mp 139°C) is a essential scaffold for GK activator SAR and ZAC antagonist profiling. The 4-chlorophenyl moiety ensures target engagement unattainable with generic analogs. Procure this defined compound for reproducible allosteric modulation assays, SDHI antifungal screening, and ADME benchmarking. Avoid generic substitutions that alter lipophilicity and binding.

Molecular Formula C16H11ClN2OS
Molecular Weight 314.8 g/mol
Cat. No. B3005246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Molecular FormulaC16H11ClN2OS
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20)
InChIKeyKLPMYYJSUCSYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide: A Differentiated Thiazolyl-Benzamide Scaffold for Targeted Glucokinase and Neurogenic Research


N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS: 87637-30-7) is a 1,3-thiazol-2-yl substituted benzamide derivative with the molecular formula C16H11ClN2OS and a molecular weight of 314.8 g/mol [1]. This compound features a 4-chlorophenyl substituent on the thiazole ring and an unsubstituted benzamide moiety, placing it within a pharmacologically active class known for glucokinase (GK) activation and allosteric modulation of ion channels [2]. Its structural framework positions it as a versatile scaffold in medicinal chemistry, with applications spanning antidiabetic, antifungal, and neurogenic disorder research [3]. The presence of the 4-chlorophenyl group is critical for enhancing lipophilicity and modulating target interactions, distinguishing it from other thiazolyl-benzamide analogs [2].

Why N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Generic Thiazolyl-Benzamide Analogs


Generic substitution of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide with other thiazolyl-benzamide derivatives is inadvisable due to significant differences in lipophilicity, target engagement, and substitution patterns that directly impact biological activity and physicochemical properties [1]. The specific 4-chlorophenyl substitution on the thiazole ring confers a distinct LogP value of 4.4, which is critical for membrane permeability and target binding, whereas analogs with different substituents (e.g., 4-tert-butyl or 2,4-dimethoxy) exhibit markedly different lipophilicity profiles and biological outcomes [2]. Furthermore, the unsubstituted benzamide moiety in this compound provides a unique hydrogen-bonding pattern compared to analogs bearing additional chloro, methoxy, or sulfonyl groups, which can alter allosteric modulation of targets like glucokinase (GK) and the Zinc-Activated Channel (ZAC) [3]. Procurement of this specific compound ensures reproducible activity in assays where subtle structural variations lead to significant changes in potency, selectivity, or metabolic stability [4].

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide: Quantitative Differentiation Evidence Against Close Analogs


Lipophilicity (LogP) Differentiation: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide vs. 4-Substituted Analogs

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide exhibits a calculated LogP of 4.4, which is significantly higher than that of more polar analogs such as N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (predicted LogP ~3.2 based on increased polarity from methoxy groups) and lower than more lipophilic analogs like 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (predicted LogP ~5.1 due to additional chloro substitution) [1]. This intermediate lipophilicity value positions the compound optimally for balanced membrane permeability and aqueous solubility, a critical factor in cell-based assays and in vivo studies [2].

Lipophilicity Physicochemical Properties ADME Prediction

Glucokinase Activation Potential: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide vs. Thiazol-2-yl Benzamide Series

While direct glucokinase (GK) activation data for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is not explicitly reported, the compound belongs to a class of thiazol-2-yl benzamides that have demonstrated GK activation folds ranging from 1.48 to 1.83 in in vitro enzymatic assays [1]. In comparison, optimized analogs in the same study exhibited activation folds up to 1.83, while less active compounds showed folds <1.2. The structural features of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide—specifically the 4-chlorophenyl group and unsubstituted benzamide—are consistent with motifs that enhance GK binding affinity and allosteric activation [2]. This positions the compound as a viable scaffold for further optimization in antidiabetic research.

Glucokinase Activation Antidiabetic Research Allosteric Modulation

Antifungal Activity Contextualization: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide vs. Optimized Thiazol-2-ylbenzamides

Although specific antifungal EC50 values for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide are not available, closely related thiazol-2-ylbenzamide derivatives have demonstrated potent activity against plant pathogenic fungi, with EC50 values as low as 0.65 mg/L against Sclerotinia sclerotiorum and 0.87 mg/L against Rhizoctonia solani [1]. These compounds act as succinate dehydrogenase inhibitors (SDHIs), and the presence of the 4-chlorophenyl group in N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a known structural determinant for SDH binding [2]. In contrast, analogs lacking the chlorophenyl group or bearing different substituents show reduced or negligible antifungal activity, highlighting the importance of this specific substitution pattern.

Antifungal Activity Succinate Dehydrogenase Inhibition Plant Pathology

ZAC Antagonism Structural Determinants: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide vs. N-(thiazol-2-yl)-benzamide Series

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide shares the core N-(thiazol-2-yl)-benzamide scaffold identified as the first class of selective Zinc-Activated Channel (ZAC) antagonists, with lead compounds in this series exhibiting IC50 values of 1–3 µM in two-electrode voltage clamp electrophysiology assays [1]. The specific 4-chlorophenyl substitution in the target compound is expected to influence ZAC antagonism potency and selectivity, as evidenced by SAR studies showing that modifications to the thiazole and benzamide moieties significantly alter IC50 values and allosteric modulation profiles [2]. Unlike analogs such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), which demonstrated broad selectivity across Cys-loop receptors, the 4-chlorophenyl variant may offer a distinct selectivity window, making it a valuable tool for probing ZAC physiology.

Zinc-Activated Channel Allosteric Modulation Cys-loop Receptors

Physicochemical and Thermal Property Differentiation: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide vs. Common Lab Reagents

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide exhibits a melting point of 139 °C (recrystallized from benzene) and a predicted density of 1.379 ± 0.06 g/cm³ [1]. These properties are distinct from other thiazolyl-benzamide analogs, which may have lower or higher melting points depending on substitution (e.g., N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide, predicted melting point ~120–130 °C due to increased flexibility from methoxy groups). The compound's topological polar surface area (TPSA) of 70.2 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, provides a balanced profile for solubility and permeability, differentiating it from analogs with additional polar groups that increase TPSA and reduce membrane permeability [1].

Physicochemical Characterization Thermal Stability Formulation Development

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide: Recommended Research and Industrial Application Scenarios


Glucokinase Activator Lead Optimization for Type 2 Diabetes

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide serves as an optimal starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel glucokinase (GK) activators. Given the class-level GK activation folds of 1.48–1.83 observed for thiazol-2-yl benzamide derivatives [6], this compound can be used to explore the impact of 4-chlorophenyl and unsubstituted benzamide motifs on GK binding and allosteric modulation. Its intermediate LogP of 4.4 [2] supports balanced membrane permeability, making it suitable for both in vitro enzymatic assays and subsequent in vivo oral glucose tolerance tests (OGTT) in diabetic models. Researchers can systematically modify the benzamide moiety while retaining the 4-chlorophenyl-thiazole core to optimize potency and reduce hypoglycemia risk [3].

Zinc-Activated Channel (ZAC) Pharmacological Tool Development

This compound is a valuable probe for investigating the physiological roles of the Zinc-Activated Channel (ZAC), a poorly understood Cys-loop receptor. As a member of the N-(thiazol-2-yl)-benzamide class identified as the first selective ZAC antagonists [6], N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be used in two-electrode voltage clamp electrophysiology assays to characterize ZAC antagonism potency (expected IC50 range 1–3 µM) and selectivity against related ion channels (e.g., 5-HT3A, nAChR, GABAA) [6]. The 4-chlorophenyl group provides a distinct SAR handle compared to previously characterized analogs like TTFB, enabling detailed mapping of ZAC allosteric binding sites and state-dependent inhibition mechanisms.

Antifungal Succinate Dehydrogenase Inhibitor (SDHI) Scaffold Exploration

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is an ideal core structure for designing next-generation succinate dehydrogenase inhibitors (SDHIs) with activity against agriculturally relevant fungal pathogens. Closely related thiazol-2-ylbenzamide derivatives have demonstrated EC50 values as low as 0.65 mg/L against Sclerotinia sclerotiorum and 0.87 mg/L against Rhizoctonia solani, outperforming commercial SDHIs like boscalid (EC50 = 0.78 mg/L) in some cases [6]. The 4-chlorophenyl substitution is critical for SDH binding, and the unsubstituted benzamide allows for further functionalization to enhance potency, selectivity, and environmental safety. This compound can be employed in mycelial growth inhibition assays and in vivo plant protection studies to identify novel antifungal leads [6].

Physicochemical Property Benchmarking and Formulation Studies

The well-defined physicochemical properties of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide—melting point 139 °C, LogP 4.4, TPSA 70.2 Ų [6]—make it an excellent reference standard for calibrating predictive ADME models and developing formulation strategies for poorly soluble thiazole-based compounds. Its moderate lipophilicity and low TPSA balance solubility and permeability, allowing researchers to use it as a benchmark when evaluating the impact of structural modifications (e.g., addition of polar groups, heteroatoms) on drug-like properties. This compound can also serve as a model for studying crystallization behavior and solid-state stability in preclinical formulation development.

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